![molecular formula C17H19N7O2 B2579030 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine CAS No. 896367-72-9](/img/structure/B2579030.png)

7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

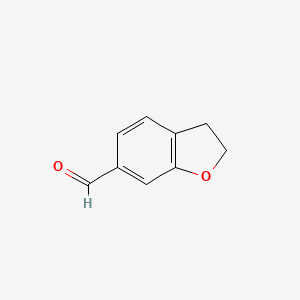

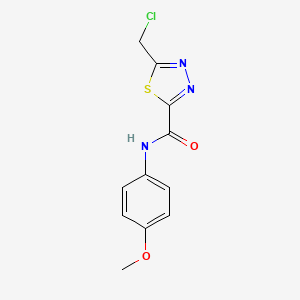

The compound “7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a benzodioxol group, a piperazine ring, and a triazolopyrimidine moiety . These structural features suggest that it might have interesting biological activities, as these groups are often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and functional groups . The benzodioxol group is a fused ring system containing oxygen atoms, the piperazine ring is a six-membered ring containing nitrogen atoms, and the triazolopyrimidine moiety is a fused ring system containing multiple nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and heteroatoms. For example, the nitrogen atoms in the piperazine ring and the triazolopyrimidine moiety could potentially act as nucleophiles in reactions . The benzodioxol group might also influence the compound’s reactivity due to the electron-donating properties of the oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could potentially result in the formation of hydrogen bonds, which could influence its solubility and stability . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Adenosine Receptor Affinity and Selectivity

Compounds with structural similarities to "7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine" have been synthesized to target human adenosine A1 and A2A receptor subtypes, with a focus on enhancing affinity and selectivity profiles. These derivatives exhibit nanomolar affinities and selectivity for either the A1 or A2A receptor subtypes, which are critical in modulating various physiological processes including cardiac function, neurotransmission, and inflammation. The structural modifications on the core molecule have shown promising results in binding affinity and selectivity, indicating potential therapeutic applications in cardiovascular diseases, neurological disorders, and as anti-inflammatory agents (Squarcialupi et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds derived from "this compound" and related structures, aiming at potential anti-inflammatory and analgesic agents. These compounds have been evaluated for their biological activities, including COX-1/COX-2 inhibition, showcasing their potential as new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Drug Metabolism and Pharmacokinetics

The metabolism of compounds similar to "this compound" has been studied in the context of antineoplastic agents, particularly in chronic myelogenous leukemia (CML) patients. These studies aim to understand the metabolic pathways, including N-demethylation, N-oxidation, and hydroxylation processes. Identifying the main metabolites and their pathways is crucial for drug development, optimizing pharmacokinetics, and minimizing potential side effects (Gong et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine is the dopamine D2 receptor (D2R) and it also displays antagonist property at hα1A-adrenoceptor (hα1A-AR) .

Mode of Action

This compound: acts as a dopamine agonist . It stimulates the post-synaptic D2 receptors in the substantia nigra and striatum of the brain, as well as the D2 and D3 receptors in the cortical and limbic pathways of the midbrain .

Biochemical Pathways

The activation of D2 and D3 receptors by This compound provides an effective dopamine effect . This leads to the stimulation of the cortical electrophysiology in a “dopaminergic” type during treatment, which has clinical implications for various functions caused by dopamine .

Pharmacokinetics

The compound is rapidly absorbed orally, with a Tmax of 1 hour . Its plasma protein binding rate is low, so the possibility of interaction with other drugs is minimal . The half-life (t1/2) is between 1.7 and 6.9 hours . The compound has two metabolites, one is a monohydroxy derivative and the other is a dihydroxy derivative . About 68% of the absorbed This compound is excreted from the kidneys in the form of metabolites, about 50% is cleared within 24 hours, and all is cleared within 48 hours . About 25% is excreted in bile . The compound can gradually release active ingredients, and the therapeutic effect can last for more than 24 hours .

Result of Action

The action of This compound results in improved memory and attention, as well as increased velocity of psychomotor reactions and lability of nervous processes . It has been shown to counteract age-related memory impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For peripheral circulation, the compound can increase femoral blood flow, a mechanism that may be due to inhibition of sympathetic nerve tension .

Propriétés

IUPAC Name |

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-22-16-15(20-21-22)17(19-10-18-16)24-6-4-23(5-7-24)9-12-2-3-13-14(8-12)26-11-25-13/h2-3,8,10H,4-7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJQTWBOOOQIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578950.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)

![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)